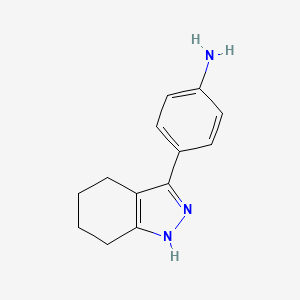
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
Descripción general
Descripción
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3/c14-10-7-5-9 (6-8-10)13-11-3-1-2-4-12 (11)15-16-13 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Photocatalysis in Arylation
Saritha, Annes, and Ramesh (2021) demonstrated the application of 4CzIPN, a carbazole-based photocatalyst, in the highly regioselective arylation of 2H-indazole derivatives. This study highlighted a synthetic route involving safe and accessible aniline precursors for radical reactions, suggesting potential applications in photocatalysis and organic synthesis (Saritha, Annes, & Ramesh, 2021).
Electroluminescent Properties
Jin et al. (2020) explored the synthesis and characterization of compounds including N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline. Their work focused on the electroluminescent properties of these compounds, indicating potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Applications in Organic Synthesis
Soga, Niwa, and Shiraishi (1980) researched the synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles, demonstrating the compound's versatility in organic synthesis (Soga, Niwa, & Shiraishi, 1980).
Novel Polymer Synthesis for Solar Cells
Shahhosseini et al. (2016) synthesized a novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, for the electrochemical synthesis of a polymer used in dye-sensitized solar cells. This indicates potential applications in renewable energy technologies (Shahhosseini et al., 2016).
In Vitro Antibacterial Evaluation
Khan et al. (2017) synthesized and evaluated 4,5-dihydro-1H-indazoles for their in-vitro antibacterial potential, suggesting possible applications in antimicrobial research (Khan et al., 2017).
Photoluminescent Copper(I) Complexes
Manbeck, Brennessel, and Eisenberg (2011) investigated photoluminescent copper(I) complexes involving 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline. Their research has implications for the development of photoluminescent materials (Manbeck, Brennessel, & Eisenberg, 2011).
Antioxidant Properties
Polo et al. (2016) conducted a study on tetrahydroindazoles, assessing their in vitro antioxidant activity. This research points to potential health-related applications of compounds like 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline in antioxidant therapies (Polo et al., 2016).
Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles
Palaniraja et al. (2016) developed a metal-free synthesis of pyrimido-fused indazoles, exploring their applications as free radical scavengers and in fluorescence studies. This suggests their utility in chemical sensing and antioxidant research (Palaniraja et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHBWYMEMZIJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



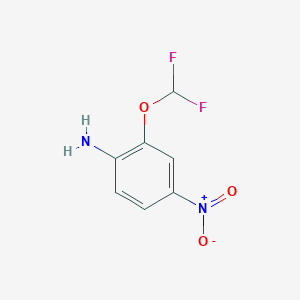
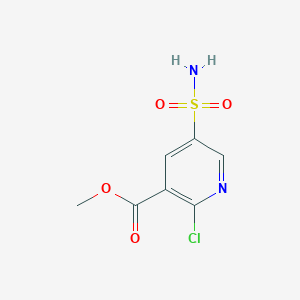
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)
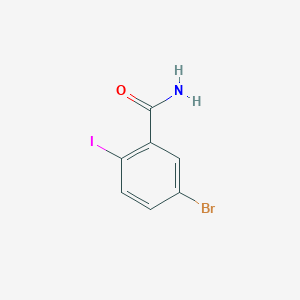
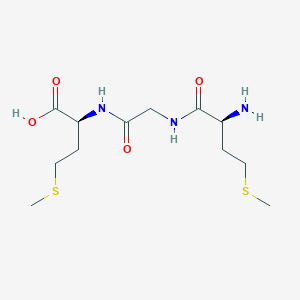
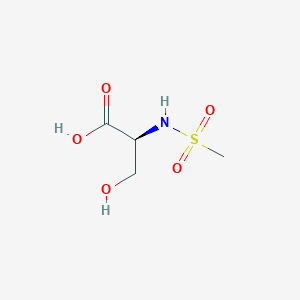
![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)

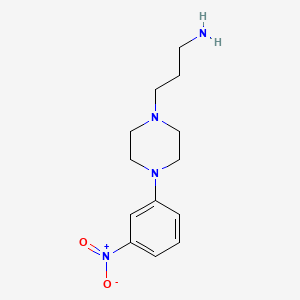
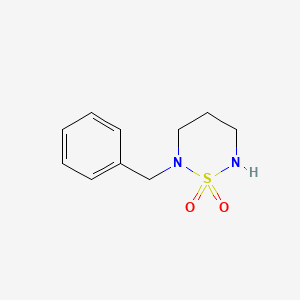
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)
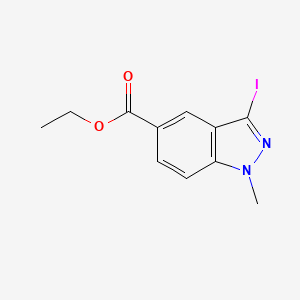
![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)